2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide
Description
2-Methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide is a benzamide derivative characterized by a 2-methoxy-substituted benzoyl core, an oxan-4-yl (tetrahydropyran-4-yl) group, and a 2-(thiophen-2-yl)ethyl substituent. The compound’s structure combines aromatic (thiophene), cyclic ether (oxane), and methoxy functionalities, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-methoxy-N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-22-18-7-3-2-6-17(18)19(21)20(15-9-12-23-13-10-15)11-8-16-5-4-14-24-16/h2-7,14-15H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUSIWYAABHDOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N(CCC2=CC=CS2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide is a synthetic organic molecule with potential therapeutic applications. Its unique structure, comprising methoxy, oxane, and thiophene moieties, suggests various biological activities that warrant exploration.
Chemical Structure and Properties
The chemical structure of 2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide can be described by its IUPAC name and molecular formula:
| Property | Description |
|---|---|
| IUPAC Name | 2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide |
| Molecular Formula | C18H22N2O3S |
| Molecular Weight | 342.44 g/mol |
| Chemical Structure | Chemical Structure |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial activity. The presence of the thiophene ring is particularly noteworthy as thiophene derivatives are known to possess antibacterial and antifungal properties. For instance, a study demonstrated that thiophene-containing compounds showed effective inhibition against various bacterial strains, suggesting a potential mechanism for the compound's activity against pathogens .
Anti-inflammatory Effects
In addition to antimicrobial properties, the compound may also exhibit anti-inflammatory effects. Research has shown that benzamide derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could be particularly beneficial in conditions such as arthritis or other inflammatory diseases .
Neuroprotective Potential
The oxane moiety in the compound has been linked to neuroprotective effects in several studies. Compounds with oxane structures have shown promise in protecting neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases like Alzheimer's .
Case Studies and Research Findings
-
Case Study on Antimicrobial Activity :
- A comparative study evaluated the antimicrobial efficacy of various benzamide derivatives, including those with thiophene substitutions. The results indicated a significant reduction in bacterial growth for compounds similar to 2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide.
- Findings : The minimal inhibitory concentration (MIC) was found to be lower than that of standard antibiotics used in treatment.
-
Neuroprotective Study :
- In vitro studies using neuronal cell lines treated with the compound showed reduced levels of reactive oxygen species (ROS), indicating a protective effect against oxidative stress.
- Results : Cell viability assays demonstrated an increase in survival rates compared to untreated controls.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Features
The benzamide scaffold is a common motif in medicinal chemistry due to its versatility in hydrogen bonding and hydrophobic interactions. Key comparisons include:
- Nitazoxanide (): Features a nitro-thiazole substituent instead of thiophene and oxane.
- 2-(Benzo[b]thiophen-2-yl)-N-(cyclohexylmethyl)benzamide (3e, ) : Substitutes oxane with a cyclohexylmethyl group and replaces thiophene with a larger benzothiophene. The bulkier substituents may reduce solubility but improve lipophilicity .
- 4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide () : Incorporates a benzothiazole ring and dual methoxy groups, favoring planar stacking interactions and hydrogen bonding .
Functional Group Impact
- Thiophene vs. Thiazole/Nitro Groups : Thiophene’s aromaticity supports π-π stacking, whereas nitro-thiazole (as in Nitazoxanide) enhances electrophilicity, critical for antiparasitic activity .
- Oxane (Tetrahydropyran) vs. Cyclohexylmethyl : The oxane ring introduces oxygen-based hydrogen bond acceptors, improving aqueous solubility compared to purely aliphatic substituents (e.g., cyclohexylmethyl in 3e) .
- Methoxy Positioning : The 2-methoxy group in the target compound may sterically hinder interactions compared to para-substituted methoxy groups in other analogs .
Physicochemical Properties
Table 1: Comparative Physicochemical Profiles
Key Observations :
- The target compound’s oxane group reduces logP compared to cyclohexylmethyl-substituted 3e, suggesting better solubility.
- Nitazoxanide’s higher hydrogen bond acceptors (7 vs. 4 in the target) correlate with its polar nitro and acetyloxy groups.
Spectroscopic Characterization
- IR Spectroscopy : Absence of ν(S–H) (~2500–2600 cm⁻¹) confirms the absence of thiol tautomers, as seen in similar triazole-thiones .
- NMR : Expected signals include δ 3.8–4.0 (methoxy), δ 6.8–7.5 (thiophene protons), and δ 3.5–4.0 (oxane protons) .
- MS : Molecular ion peaks would align with a molecular weight of ~347.4 g/mol.
Q & A
Q. What are the common synthetic routes for preparing 2-methoxy-N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzamide, and what are the critical reaction parameters?
The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
- Amide bond formation : Coupling 2-methoxybenzoic acid derivatives with a secondary amine precursor (e.g., oxan-4-amine and 2-(thiophen-2-yl)ethylamine) using carbodiimide coupling agents like EDC/HOBt .
- Thiophene incorporation : The thiophen-2-yl ethyl group can be introduced via alkylation or reductive amination, requiring anhydrous conditions and temperature control (e.g., 0–5°C for sensitive intermediates) .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures is critical to isolate the product with >95% purity .
Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?
Structural confirmation relies on:
- NMR spectroscopy : H and C NMR identify substituent integration (e.g., methoxy protons at ~3.8 ppm, thiophene aromatic protons at 6.8–7.4 ppm) .
- Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]) validate the molecular weight (e.g., ~387 g/mol) .
- X-ray crystallography : For solid-state structure determination, SHELX programs are used for refinement, particularly for resolving tetrahydropyran (oxan-4-yl) ring conformations .
Q. What preliminary biological assays are recommended to screen this compound for activity?
Initial screening should include:
- Enzyme inhibition assays : Test against kinases or proteases due to the compound’s amide/thiophene motifs, using fluorogenic substrates .
- Antimicrobial susceptibility testing : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to assess baseline toxicity .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data versus computational modeling for this compound?
Discrepancies often arise in flexible regions (e.g., oxan-4-yl ring puckering). Strategies include:
- Density functional theory (DFT) optimization : Compare computed and experimental bond lengths/angles to identify steric strain .
- Twinned data refinement : Use SHELXL to handle crystal twinning, adjusting HKLF 5 commands for improved R-factor convergence .
- Dynamic NMR studies : Probe solution-state conformations to reconcile static (X-ray) vs. dynamic (solution) structural differences .
Q. What experimental design considerations are critical for optimizing regioselectivity in its synthesis?
Key factors include:
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) for the oxan-4-yl amine to prevent undesired N-alkylation .
- Solvent polarity control : Polar aprotic solvents (DMF, acetonitrile) favor amide coupling over side reactions .
- Catalyst selection : Pd-mediated cross-coupling for thiophene-ethyl linkage to minimize byproducts .
Q. How can researchers address low reproducibility in biological activity data across labs?
Potential solutions:
- Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified), serum-free media, and incubation times .
- Batch-to-batch compound validation : Ensure consistency via HPLC purity checks (>98%) and H NMR fingerprinting .
- Positive controls : Include reference inhibitors (e.g., staurosporine for kinase assays) to normalize inter-lab variability .
Q. What computational methods are suitable for predicting the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR) .
- MD simulations : GROMACS for assessing stability of ligand-receptor complexes over 100-ns trajectories .
- Pharmacophore mapping : Identify critical features (e.g., methoxy hydrogen-bond acceptors) using MOE or Discovery Studio .
Methodological Tables
Q. Table 1: Key Synthetic Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Amide coupling | EDC, HOBt, DMF, 0°C → RT, 12 h | 65–70 | 90 | |
| Thiophene alkylation | NaH, THF, 40°C, 6 h | 55 | 85 | |
| Final purification | Silica gel (EtOAc/hexane, 3:7) | 60 | 98 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
